Methyl [(benzyloxy)imino]acetate

Catalog No.
S14868274
CAS No.
120104-68-9
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl [(benzyloxy)imino]acetate

CAS Number

120104-68-9

Product Name

Methyl [(benzyloxy)imino]acetate

IUPAC Name

methyl 2-phenylmethoxyiminoacetate

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-11-14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

CVWGSVGJXHIXTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=NOCC1=CC=CC=C1

Methyl [(benzyloxy)imino]acetate is an organic compound characterized by the presence of a benzyloxy group and an imino functional group attached to an acetate moiety. Its molecular formula is C11H13N1O3C_{11}H_{13}N_{1}O_{3}. The compound has garnered attention in organic chemistry due to its unique structural features, which may influence its reactivity and biological properties.

Typical of imines and esters. Key reactions include:

  • Condensation Reactions: The imino group can undergo condensation with nucleophiles, leading to the formation of more complex molecules.
  • Hydrolysis: In the presence of water, the ester bond can be hydrolyzed, yielding benzyloxy acid and methanol.
  • Reduction Reactions: The imino functionality can be reduced to an amine under appropriate conditions.

These reactions highlight the compound's potential as a versatile intermediate in synthetic organic chemistry.

The synthesis of methyl [(benzyloxy)imino]acetate can be achieved through several methods:

  • Condensation Reaction: A common synthesis route involves the reaction of methyl acetate with benzyloxyamine under acidic or basic conditions, facilitating the formation of the imine.
  • Reflux Method: The compound can be synthesized by refluxing a mixture of benzyloxyamine and an appropriate carbonyl compound (such as acetyl chloride) in a solvent like ethanol for several hours.
  • Crystallization: Post-synthesis, purification can be achieved through recrystallization from suitable solvents, enhancing product yield and purity .

Methyl [(benzyloxy)imino]acetate has potential applications in:

  • Synthetic Organic Chemistry: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound in drug discovery.
  • Material Science: Its unique chemical properties may find applications in developing new materials or coatings.

Several compounds share structural similarities with methyl [(benzyloxy)imino]acetate. These include:

Compound NameMolecular FormulaUnique Features
Methyl 2-(benzyloxy)acetateC10H12O3C_{10}H_{12}O_{3}Lacks the imino group; primarily an ester
Methyl [(phenoxy)imino]acetateC11H13N1O3C_{11}H_{13}N_{1}O_{3}Similar imino structure but with a phenoxy group
Methyl [(benzylamino)acetate]C10H13N1O2C_{10}H_{13}N_{1}O_{2}Contains an amino group instead of an imino group

Uniqueness: What distinguishes methyl [(benzyloxy)imino]acetate is its combination of both benzyloxy and imino functionalities, which may confer unique reactivity patterns and biological activities compared to other similar compounds.

This comprehensive overview underscores the significance of methyl [(benzyloxy)imino]acetate in synthetic chemistry and its potential implications in various fields, including pharmaceuticals and materials science. Further research into its properties and applications could yield valuable insights into its utility as a chemical building block.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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